molecular formula C14H20BrN B8795409 1-(4-Bromo-2-tert-butylphenyl)pyrrolidine CAS No. 850012-53-2

1-(4-Bromo-2-tert-butylphenyl)pyrrolidine

Cat. No. B8795409
CAS RN: 850012-53-2
M. Wt: 282.22 g/mol
InChI Key: IBGFIMUGUVAACQ-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-tert-butylphenyl)pyrrolidine is a chemical compound with the molecular formula C14H20BrN . It has a molecular weight of 282.219 . The compound is achiral, meaning it does not exhibit chirality .


Molecular Structure Analysis

The molecular structure of 1-(4-Bromo-2-tert-butylphenyl)pyrrolidine consists of a pyrrolidine ring attached to a brominated tert-butylphenyl group . The InChIKey for the compound is IBGFIMUGUVAACQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

1-(4-Bromo-2-tert-butylphenyl)pyrrolidine has a predicted boiling point of 340.1±35.0 °C and a predicted density of 1.244±0.06 g/cm3 . Its pKa is predicted to be 5.44±0.40 .

properties

CAS RN

850012-53-2

Molecular Formula

C14H20BrN

Molecular Weight

282.22 g/mol

IUPAC Name

1-(4-bromo-2-tert-butylphenyl)pyrrolidine

InChI

InChI=1S/C14H20BrN/c1-14(2,3)12-10-11(15)6-7-13(12)16-8-4-5-9-16/h6-7,10H,4-5,8-9H2,1-3H3

InChI Key

IBGFIMUGUVAACQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)Br)N2CCCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

5.7 g (0.14 mol) of sodium hydride are suspended in 200 mL of tetrahydrofuran. 10 g (44 mmol) of 4-bromo-2-tert-butylaniline are added, along with 200 mL of dimethyl sulfoxide, added slowly. The mixture turns blue and, after 30 minutes, 13 mL (0.14 mol) of 1,4-dibromobutane are added and the reaction medium is stirred at room temperature for 13 hours. The reaction medium is then poured into saturated ammonium chloride solution and extracted with ethyl acetate, and the organic phase is then washed twice with water, dried and then concentrated to dryness. The residue is purified by chromatography on silica gel (eluent: 90/10 heptane/ethyl acetate). 6.4 g of 1-(4-bromo-2-tert-butylphenyl)pyrrolidine are obtained (yield=52%) in the form of a thick yellow oil.
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Synthesis routes and methods III

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In a manner analogous to example 1 b, the process is carried out by a reaction of 10 g (44 mmol) of 4-bromo-2-tert-butylphenylamine with 3.8 g (96 mmol) of 60% sodium hydride and with 3.4 ml (96 mmol) of 1,4-dibromobutane. 7.6 g of 1-(4-bromo-2-tert-butylphenyl)-pyrrolidine are obtained in the form of an oil (yield=61%).
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